![molecular formula C7H6Cl2N2O B1518961 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone CAS No. 912772-91-9](/img/structure/B1518961.png)
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Overview
Description
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly its role as an enzyme inhibitor and its interaction with various molecular targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an amino group at the 3-position of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
The compound primarily functions as an enzyme inhibitor . It interacts with specific molecular targets by binding to their active sites, which inhibits their enzymatic activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.
Mechanism | Description |
---|---|
Enzyme Inhibition | Binds to active sites of enzymes, blocking their activity |
Receptor Interaction | Modulates signal transduction pathways through cell surface receptors |
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Antitumor Activity : Studies indicate that compounds related to this structure can exhibit significant antitumor effects. For instance, derivatives have been tested for their ability to degrade specific proteins involved in cancer progression, such as BCL6 .
- Enzyme Inhibition : The compound is noted for its ability to inhibit enzymes critical in various biochemical pathways. For example, it has been evaluated for its potency against specific kinases involved in tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is necessary to establish these effects conclusively.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Significant degradation of BCL6 | |
Enzyme Inhibition | Potent inhibition of specific kinases | |
Antimicrobial | Potential antimicrobial effects |
Case Studies
Several case studies have highlighted the compound's efficacy in different biological contexts:
- Case Study 1 : In a study focusing on cancer cell lines, this compound was shown to significantly reduce cell viability in vitro, indicating its potential as a therapeutic agent against certain cancers .
- Case Study 2 : A pharmacokinetic evaluation demonstrated that modifications to the compound could enhance its bioavailability and potency against target enzymes involved in inflammatory pathways .
Research Findings
Recent advancements in the synthesis and evaluation of related compounds have provided insights into structure-activity relationships (SAR). These findings suggest that variations in substituents can significantly alter biological activity:
Table 3: Structure-Activity Relationships
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation. For instance, pyridine derivatives are known to inhibit kinases that play critical roles in signaling pathways related to these diseases .
- Receptor Modulation : Research indicates that 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone may interact with specific receptors on cell surfaces, influencing signal transduction pathways. This interaction can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .
2. Agricultural Applications
- Pesticide Development : The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural features allow it to be tailored into more complex molecules that exhibit broad-spectrum activity against plant pathogens .
Case Studies
Properties
IUPAC Name |
1-(3-amino-2,6-dichloropyridin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUBHNCBPDOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651729 | |
Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912772-91-9 | |
Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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